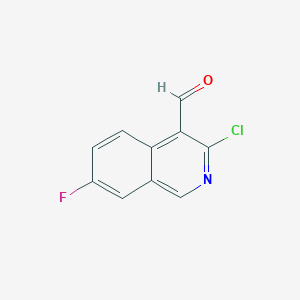
3-Chloro-7-fluoroisoquinoline-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-7-fluoroisoquinoline-4-carbaldehyde is a chemical compound with the molecular formula C₁₀H₅ClFNO and a molecular weight of 209.60 g/mol . This compound is part of the isoquinoline family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of 3-Chloro-7-fluoroisoquinoline-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the chlorination and fluorination of isoquinoline derivatives, followed by formylation to introduce the aldehyde group. The reaction conditions often require specific catalysts and controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
3-Chloro-7-fluoroisoquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group into a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include potassium permanganate, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chloro-7-fluoroisoquinoline-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers explore its use in developing new pharmaceuticals, particularly in targeting specific enzymes and receptors.
Industry: It is used in the production of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-7-fluoroisoquinoline-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-Chloro-7-fluoroisoquinoline-4-carbaldehyde can be compared with other isoquinoline derivatives, such as:
- 3-Chloroisoquinoline-4-carbaldehyde
- 7-Fluoroisoquinoline-4-carbaldehyde
- 3-Chloro-7-methylisoquinoline-4-carbaldehyde
These compounds share similar structures but differ in their substituents, leading to variations in their chemical reactivity and biological activities. The presence of both chlorine and fluorine atoms in this compound makes it unique and potentially more versatile in its applications .
Properties
Molecular Formula |
C10H5ClFNO |
|---|---|
Molecular Weight |
209.60 g/mol |
IUPAC Name |
3-chloro-7-fluoroisoquinoline-4-carbaldehyde |
InChI |
InChI=1S/C10H5ClFNO/c11-10-9(5-14)8-2-1-7(12)3-6(8)4-13-10/h1-5H |
InChI Key |
JKZSKYMQOVRMLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=NC=C2C=C1F)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


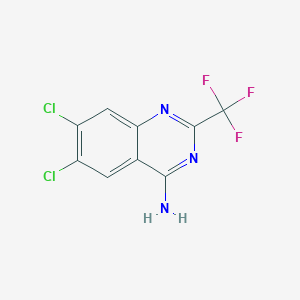
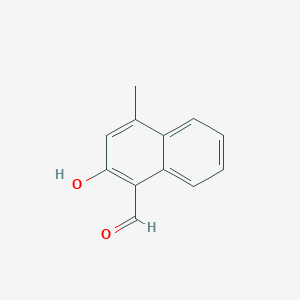
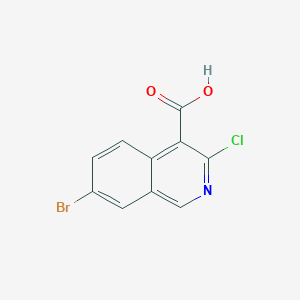
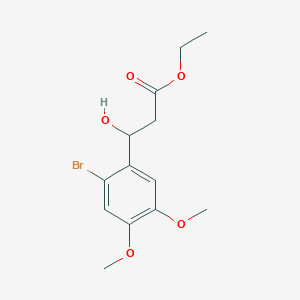
![Methyl 7-[(1R,2S,3R,5S)-5-Acetoxy-2-[[(tert-butyldimethylsilyl)oxy]methyl]-3-[(tetrahydro-2H-pyran-2-yl)oxy]cyclopentyl]heptanoate](/img/structure/B13670872.png)
![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carboxylate hydrochloride](/img/structure/B13670877.png)
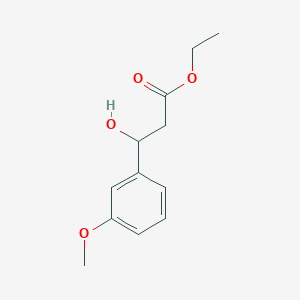
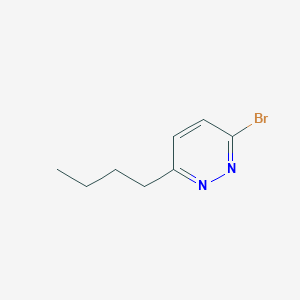



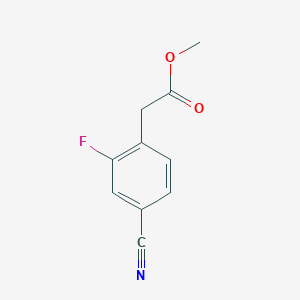
![4-Chlorobenzo[c]isoxazol-3(1H)-one](/img/structure/B13670924.png)
![5-Methoxyimidazo[1,2-a]pyridin-2-amine](/img/structure/B13670934.png)
